N-(2-hydroxybenzyl)-L-serine
Description
N-(2-Hydroxybenzyl)-L-serine is an amino acid derivative characterized by a serine backbone modified with a 2-hydroxybenzyl group attached to the nitrogen atom. This structural modification confers unique physicochemical and biological properties, making it relevant in coordination chemistry and prebiotic studies. The compound is synthesized through Schiff base formation, often involving reactions between L-serine and 2-hydroxybenzaldehyde, followed by reduction or stabilization via metal coordination . Its crystal structure has been studied in copper(II) complexes, where the 2-hydroxybenzyl moiety facilitates chelation, influencing stereochemical outcomes and stability . Applications include modeling enzymatic reactions and investigating chiral recognition in biochemical systems.
Properties
CAS No. |
77055-96-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c12-6-8(10(14)15)11-5-7-3-1-2-4-9(7)13/h1-4,8,11-13H,5-6H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
XLBNNUPBMLGXFX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN[C@@H](CO)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CO)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxybenzyl)-D,L-Alanine
N-(2-Hydroxybenzyl)-L-Tyrosine Derivatives
- Functionalization : Incorporates aromatic side chains (e.g., 4-benzyloxy-2,6-dimethylphenyl groups), enhancing lipophilicity and altering solubility compared to serine’s polar side chain .
Table 1: Physicochemical Properties of N-(2-Hydroxybenzyl)-Amino Acid Derivatives
Carbamate Derivatives: Substituted Phenyl N-(2-Hydroxybenzyl)-N-Methylcarbamates
- Structural Difference: Replaces the amino acid carboxyl group with a carbamate linkage.
- Synthesis : Achieved via nucleophilic substitution, yielding derivatives with varied aryl groups (e.g., nitro, chloro substituents) .
- Properties :
Nitro-Substituted Derivatives
N-(2-Nitrophenylsulfenyl)-L-Serine
- Structural Difference : Features a sulfenyl-nitrophenyl group instead of 2-hydroxybenzyl.
- Properties :
N-(2,4-Dinitrophenyl)-L-Serine
- Applications : Used in Edman degradation for peptide sequencing due to its UV activity and stability under acidic conditions .
Benzylated Analogues
N,N-Dibenzyl-L-Serine Methyl Ester
- Structural Difference: Incorporates dual benzyl groups on the amino nitrogen, increasing hydrophobicity.
- Synthesis: Achieved via benzylation of serine’s amino group, contrasting with the hydroxybenzyl group’s introduction via Schiff base chemistry .
- Applications : Intermediate in peptide synthesis, leveraging benzyl groups for protective strategies .
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